REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]1([CH2:16]C(O)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
244.24 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
272.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
51.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
at 93° C.
|
Type
|
CUSTOM
|
Details
|
After a total of 27 minutes
|
Duration
|
27 min
|
Type
|
CUSTOM
|
Details
|
reaches 150° C.
|
Type
|
WAIT
|
Details
|
After 2 hours at the 150° C. temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
are maintained
|
Type
|
ADDITION
|
Details
|
After 10 minutes of mixing
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
STIRRING
|
Details
|
stirring ceases
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is decanted from the reactor
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which
|
Type
|
WAIT
|
Details
|
The resultant solution is held for 16 hours at 4° C.
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the resultant crystalline precipitate which forms is recovered by filtration
|
Type
|
STIRRING
|
Details
|
is stirred
|
Type
|
ADDITION
|
Details
|
acidified to a pH of one by addition of aqueous concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The resultant crystalline product is recovered by filtration
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with deionized water (two 250 milliliter portions)
|
Type
|
CUSTOM
|
Details
|
The product recovered on the filter
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]1([CH2:16]C(O)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
244.24 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
272.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
51.6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
at 93° C.
|
Type
|
CUSTOM
|
Details
|
After a total of 27 minutes
|
Duration
|
27 min
|
Type
|
CUSTOM
|
Details
|
reaches 150° C.
|
Type
|
WAIT
|
Details
|
After 2 hours at the 150° C. temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
are maintained
|
Type
|
ADDITION
|
Details
|
After 10 minutes of mixing
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
STIRRING
|
Details
|
stirring ceases
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is decanted from the reactor
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which
|
Type
|
WAIT
|
Details
|
The resultant solution is held for 16 hours at 4° C.
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the resultant crystalline precipitate which forms is recovered by filtration
|
Type
|
STIRRING
|
Details
|
is stirred
|
Type
|
ADDITION
|
Details
|
acidified to a pH of one by addition of aqueous concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The resultant crystalline product is recovered by filtration
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with deionized water (two 250 milliliter portions)
|
Type
|
CUSTOM
|
Details
|
The product recovered on the filter
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |